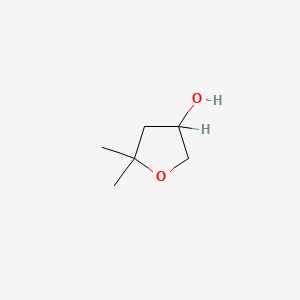
Acide butyrique, 4-(diéthylamino)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-(diethylamino)butanoic acid, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
Target of Action
It is known that butyric acid, a related compound, acts as an endogenous agonist of human hydroxycarboxylic acid receptor 2 (hca2), a g protein-coupled receptor .
Mode of Action
It is likely to interact with its targets in a similar manner to butyric acid, which is fully ionized at physiological ph .
Biochemical Pathways
Butyric acid, 4-(diethylamino)- is likely involved in similar biochemical pathways as butyric acid. Butyric acid is a part of the butanoate metabolism pathway . It is also involved in fatty acid biosynthesis . The compound may also play a role in carbohydrate digestion and absorption, and protein digestion and absorption .
Result of Action
It is known that butyric acid plays a role in the production of acetic acid, butyric acid, and hexanoic acid .
Action Environment
It is known that microbial biosynthesis of straight-chain aliphatic carboxylic acids, such as butyric acid, can be influenced by environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(diethylamino)-, typically involves the reaction of butyric acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent to facilitate the reaction between butyric acid and diethylamine, resulting in the formation of 4-(diethylamino)butanoic acid .
Industrial Production Methods
Industrial production of butyric acid, 4-(diethylamino)-, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to achieve the desired purity and yield. Techniques such as distillation and crystallization are commonly employed in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(diethylamino)butanoic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Compounds with different functional groups replacing the diethylamino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)butyric acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
Butyric acid: The parent compound without any amino substitution.
Propionic acid: A shorter-chain carboxylic acid with similar chemical properties.
Uniqueness
4-(diethylamino)butanoic acid, is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
4-(diethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAWBWSOYRMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213299 | |
| Record name | Butyric acid, 4-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63867-13-0, 42060-21-9 | |
| Record name | Butyric acid, 4-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC359856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyric acid, 4-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)


